molecular formula C9H10O5 B12421847 DL-4-Hydroxy-3-methoxymandelic-2-D1 acid

DL-4-Hydroxy-3-methoxymandelic-2-D1 acid

Cat. No.: B12421847
M. Wt: 199.18 g/mol
InChI Key: CGQCWMIAEPEHNQ-BNEYPBHNSA-N
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Description

Vanillylmandelic acid-d1 is a deuterated form of vanillylmandelic acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in clinical diagnostics to measure catecholamine levels in the body, aiding in the diagnosis of conditions like pheochromocytoma and neuroblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillylmandelic acid-d1 can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . The reaction involves the deuteration of the hydrogen atoms in vanillylmandelic acid, which can be achieved by using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of vanillylmandelic acid-d1 typically involves large-scale chemical synthesis using high-purity deuterated reagents. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Vanillylmandelic acid-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of vanillylmandelic acid, such as quinones from oxidation and reduced forms from reduction .

Scientific Research Applications

Vanillylmandelic acid-d1 has a wide range of applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for the quantification of catecholamines.

    Biology: Helps in studying metabolic pathways involving catecholamines.

    Medicine: Aids in the diagnosis of catecholamine-secreting tumors like pheochromocytoma and neuroblastoma.

    Industry: Utilized in the synthesis of artificial vanilla flavorings.

Mechanism of Action

Vanillylmandelic acid-d1 exerts its effects by participating in the metabolic pathways of catecholamines. It is produced via the action of enzymes like catechol O-methyltransferase and aldehyde dehydrogenase. These enzymes convert catecholamines into vanillylmandelic acid-d1, which is then excreted in the urine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vanillylmandelic acid-d1 is unique due to its deuterated form, which provides higher stability and precision in mass spectrometry analyses compared to its non-deuterated counterpart .

Properties

Molecular Formula

C9H10O5

Molecular Weight

199.18 g/mol

IUPAC Name

2-deuterio-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D

InChI Key

CGQCWMIAEPEHNQ-BNEYPBHNSA-N

Isomeric SMILES

[2H]C(C1=CC(=C(C=C1)O)OC)(C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O

Origin of Product

United States

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